- Preparation of quinoline compounds as antibacterial agents and uses thereof, World Intellectual Property Organization, , ,
Cas no 96047-32-4 (3-Fluoro-4-methoxybenzyl Alcohol)
96047-32-4 structure
Product Name:3-Fluoro-4-methoxybenzyl Alcohol
Numero CAS:96047-32-4
MF:C8H9FO2
MW:156.154266119003
MDL:MFCD00070642
CID:800020
PubChem ID:2774550
Update Time:2024-10-25
3-Fluoro-4-methoxybenzyl Alcohol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenemethanol,3-fluoro-4-methoxy-
- (3-fluoro-4-methoxyphenyl)methanol
- 3-FLUORO-4-METHOXYBENZYL ALCOHOL
- 3-Fluoro-4-methoxyphenylmethanol
- 3-Fluoro-4-methoxybenzenemethanol (ACI)
- AKOS000124779
- CS-0194748
- MFCD00070642
- PS-6575
- DTXSID50379096
- DB-088963
- 3-Fluoro-4-methoxyphenyl)methanol
- 3-Fluoro-4-methoxy-benzenemethanol
- HHWYYUUOGAUCKX-UHFFFAOYSA-N
- 96047-32-4
- SCHEMBL2382627
- EN300-129080
- SB83882
- E89373
- Z228585772
- (3-fluoro-4-methoxy-phenyl)methanol
- 3-Fluoro-4-methoxybenzyl Alcohol
-
- MDL: MFCD00070642
- Inchi: 1S/C8H9FO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
- Chiave InChI: HHWYYUUOGAUCKX-UHFFFAOYSA-N
- Sorrisi: FC1C(OC)=CC=C(CO)C=1
Proprietà calcolate
- Massa esatta: 156.05900
- Massa monoisotopica: 156.059
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 119
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 29.5A^2
- XLogP3: 1.1
Proprietà sperimentali
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 251.4±25.0 °C at 760 mmHg
- Punto di infiammabilità: 122.7±19.7 °C
- Indice di rifrazione: 1.51
- PSA: 29.46000
- LogP: 1.32660
- Pressione di vapore: 0.0±0.5 mmHg at 25°C
3-Fluoro-4-methoxybenzyl Alcohol Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: Irritant
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Fluoro-4-methoxybenzyl Alcohol Dati doganali
- CODICE SA:2909499000
- Dati doganali:
Codice doganale cinese:
2909499000Panoramica:
2909499000 Altri alcoli eterici e loro alogenati\solfonati\derivati nitrosativi o nitrosativi. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2909499000. eteralcoli e loro derivati alogenati, solfonati, nitrati o nitrosi. IVA:17,0%. Aliquota di sconto fiscale:9,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%
3-Fluoro-4-methoxybenzyl Alcohol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | F401678-10mg |
3-Fluoro-4-methoxybenzyl Alcohol |
96047-32-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F401678-50mg |
3-Fluoro-4-methoxybenzyl Alcohol |
96047-32-4 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | F401678-100mg |
3-Fluoro-4-methoxybenzyl Alcohol |
96047-32-4 | 100mg |
$ 80.00 | 2022-06-05 | ||
| Fluorochem | 013838-1g |
3-Fluoro-4-methoxybenzyl alcohol |
96047-32-4 | 97% | 1g |
£30.00 | 2022-03-01 | |
| Fluorochem | 013838-5g |
3-Fluoro-4-methoxybenzyl alcohol |
96047-32-4 | 97% | 5g |
£90.00 | 2022-03-01 | |
| Fluorochem | 013838-25g |
3-Fluoro-4-methoxybenzyl alcohol |
96047-32-4 | 97% | 25g |
£328.00 | 2022-03-01 | |
| Apollo Scientific | PC3799-1g |
3-Fluoro-4-methoxybenzyl alcohol |
96047-32-4 | 98% | 1g |
£23.00 | 2023-09-01 | |
| Apollo Scientific | PC3799-5g |
3-Fluoro-4-methoxybenzyl alcohol |
96047-32-4 | 98% | 5g |
£84.00 | 2023-09-01 | |
| eNovation Chemicals LLC | D769836-5g |
3-FLUORO-4-METHOXYBENZYL ALCOHOL |
96047-32-4 | 98% | 5g |
$165 | 2024-06-07 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H32350-1g |
3-Fluoro-4-methoxybenzyl alcohol, 98% |
96047-32-4 | 98% | 1g |
¥1055.00 | 2023-03-02 |
3-Fluoro-4-methoxybenzyl Alcohol Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Trimethyl borate , (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt; rt → 0 °C
1.2 Solvents: Methanol
1.2 Solvents: Methanol
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 60 min, rt
Riferimento
- Design, synthesis and in vitro/vivo anticancer activity of 4-substituted 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidines, Journal of the Chinese Chemical Society (Weinheim, 2021, 68(9), 1761-1770
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Aluminum chloride , Lithium aluminum hydride Solvents: Diethyl ether
Riferimento
- Potential antidepressants: 3-methyl-6-dimethylamino-1,2-diphenylhexan-3-ol and related compounds, Collection of Czechoslovak Chemical Communications, 1987, 52(10), 2564-71
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Mechanochemical Palladium-Catalyzed Oxidative Esterification of Alcohols, ACS Sustainable Chemistry & Engineering, 2022, 10(4), 1361-1366
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt
Riferimento
- Synthesis and Biological Evaluation of 1,2,3-triazole tethered Pyrazoline and Chalcone Derivatives, Chemical Biology & Drug Design, 2016, 88(1), 97-109
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt
Riferimento
- Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles, Bioorganic & Medicinal Chemistry Letters, 2013, 23(24), 6842-6846
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min
Riferimento
- Preparation of pyridinylaminoalkoxybenzenes and pyridinylalkoxybenzenes as αvβ3 and/or αvβ5 integrin antagonists, United States, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Trimethyl borate , (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt; rt → 0 °C
1.2 Reagents: Methanol ; 0 °C
1.2 Reagents: Methanol ; 0 °C
Riferimento
- 3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel, Bioorganic & Medicinal Chemistry, 2019, 27(7), 1292-1307
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 5 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; 15 min, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; 15 min, 0 °C
Riferimento
- Pharmaceutical compositions containing sulfonamides as transient receptor potential channel 8 (TRPM8) blockers or their prodrugs, Japan, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Isopropanol ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Riferimento
- Stereoselective synthesis of bromine- and fluorine-substituted (S)-tyrosines and N-BOC-protected derivatives, Hayastani Kimiakan Handes, 2007, 60(1), 61-72
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min
Riferimento
- Preparation of pyridinylaminoalkoxybenzenes and pyridinylalkoxybenzenes as αvβ3 integrin antagonists, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 2 h, 0 °C
Riferimento
- Benzimidazolone derivatives, method of preparation and their use as phosphodiesterase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Preparation of hydroxyethoxybenzamide derivatives as dopamine D2 receptor blocker and 5-HT4 receptor stimulator, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Preparation process and effect of pyrimidine-5-carboxamides as cGMP phosphodiesterase inhibitors for circulatory and allergic diseases and sexual dysfunction remedies, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
Riferimento
- Preparation of N-(3-fluorobenzyl)heterocyclic derivatives and their use as pesticides., European Patent Organization, , ,
Metodo di produzione 16
Condizioni di reazione
Riferimento
- Phenol derivatives, European Patent Organization, , ,
3-Fluoro-4-methoxybenzyl Alcohol Raw materials
- 3-Fluoro-4-methoxybenzaldehyde
- 3-Fluoro-4-methoxybenzoic acid
- Methyl 3-fluoro-4-methoxybenzoate
- 3-Fluoro-4-(trifluoromethoxy)benzoic Acid Ethyl Ester
3-Fluoro-4-methoxybenzyl Alcohol Preparation Products
3-Fluoro-4-methoxybenzyl Alcohol Letteratura correlata
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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